molecular formula C13H11BrN2O3S B2669945 4-bromo-N-(4-sulfamoylphenyl)benzamide CAS No. 325471-78-1

4-bromo-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2669945
CAS No.: 325471-78-1
M. Wt: 355.21
InChI Key: XNWNDWGICXNZDB-UHFFFAOYSA-N
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Description

4-bromo-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O3S It is a derivative of benzamide, featuring a bromine atom and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of 4-bromobenzoic acid with an amine, such as aniline, under acidic or basic conditions to form 4-bromobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of oxidized products, such as carboxylic acids or ketones.

    Reduction: Formation of reduced products, such as amines or alcohols.

    Coupling: Formation of biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation . The compound’s sulfonamide group is crucial for its binding affinity and selectivity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNDWGICXNZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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